(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that includes a chromene core, a trifluoromethyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Formation of the Carboxamide Moiety: This step involves the reaction of the intermediate with an appropriate amine, such as 2,4-dimethylaniline, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar aromatic structure.
tert-Butylamine: An aliphatic amine with different functional groups but similar reactivity in certain reactions.
Uniqueness
What sets (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O2/c1-15-10-11-21(16(2)12-15)30-23(31)20-13-17-6-3-4-9-22(17)32-24(20)29-19-8-5-7-18(14-19)25(26,27)28/h3-14H,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMFORXDNFNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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